4-Butyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide
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Overview
Description
4-Butyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide is a chemical compound with the molecular formula C12H14ClN3S and a molecular weight of 267.782 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 4-Butyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorobenzyl chloride with butylhydrazine to form an intermediate, which is then cyclized with thiourea to yield the desired triazole compound . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Butyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
4-Butyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 4-Butyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, its anticonvulsant activity is believed to be due to its interaction with voltage-gated sodium channels, reducing neuronal excitability .
Comparison with Similar Compounds
4-Butyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide can be compared with other triazole derivatives such as:
4-Butyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-ylhydrosulfide: Similar structure but with a fluorine atom instead of chlorine, which may alter its reactivity and biological activity.
4-Butyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide: The presence of a methyl group instead of chlorine can affect its chemical properties and applications.
These comparisons highlight the unique properties of this compound, particularly its potential in medicinal chemistry and industrial applications.
Properties
IUPAC Name |
4-butyl-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3S/c1-2-3-7-16-11(14-15-12(16)17)9-5-4-6-10(13)8-9/h4-6,8H,2-3,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZVSLCBVYKWJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NNC1=S)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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